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molecular formula C8H6O4 B133764 phthalic acid CAS No. 254110-94-6

phthalic acid

Cat. No. B133764
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Patent
US04261871

Procedure details

A reaction flask equipped with a stirrer, thermometer, and nitrogen inlet tube was charged with 93.6 grams of 2-butoxyethanol and 21 grams of phthalic anhydride. The mixture was heated under nitrogen for 30 minutes at 130° C. The butoxyethyl monoester of phthalic acid produced was a light yellow liquid which crystallized upon standing at room temperature for about one week.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5]CCO)CCC.[C:9]1(=[O:19])[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>>[C:9]([OH:14])(=[O:19])[C:10]1[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:12]([OH:5])=[O:13]

Inputs

Step One
Name
Quantity
93.6 g
Type
reactant
Smiles
C(CCC)OCCO
Name
Quantity
21 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask equipped with a stirrer

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261871

Procedure details

A reaction flask equipped with a stirrer, thermometer, and nitrogen inlet tube was charged with 93.6 grams of 2-butoxyethanol and 21 grams of phthalic anhydride. The mixture was heated under nitrogen for 30 minutes at 130° C. The butoxyethyl monoester of phthalic acid produced was a light yellow liquid which crystallized upon standing at room temperature for about one week.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5]CCO)CCC.[C:9]1(=[O:19])[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>>[C:9]([OH:14])(=[O:19])[C:10]1[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:12]([OH:5])=[O:13]

Inputs

Step One
Name
Quantity
93.6 g
Type
reactant
Smiles
C(CCC)OCCO
Name
Quantity
21 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask equipped with a stirrer

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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